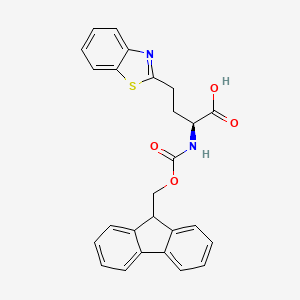

Fmoc-Abu(2){4-(2-Bztz)}-OH

Description

Significance of Unnatural Amino Acids in Peptide and Peptidomimetic Chemistry

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be either naturally occurring or chemically synthesized. mdpi.com Their incorporation into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited conformational diversity. By introducing novel side chains, stereochemistries, or backbone structures, UAAs can be used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. mdpi.com

The strategic use of UAAs can lead to peptides with improved potency, selectivity, and stability against enzymatic degradation. For instance, modifying the side chain of an amino acid can introduce new binding interactions with a biological target or can enforce a specific secondary structure, such as a β-turn or an α-helix, which may be crucial for biological activity.

Role of Fmoc Chemistry in the Synthesis of Complex Molecular Scaffolds

The synthesis of peptides and peptidomimetics containing UAAs is heavily reliant on robust and efficient synthetic methodologies. Solid-phase peptide synthesis (SPPS) is the cornerstone of this field, and the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy. Fmoc chemistry is favored for its mild deprotection conditions (typically using a secondary amine like piperidine), which are compatible with a wide range of sensitive functional groups that may be present in complex UAAs.

The versatility of Fmoc-SPPS allows for the sequential and controlled assembly of peptide chains on a solid support, enabling the construction of intricate molecular scaffolds. This method is not only limited to linear peptides but can also be employed for the synthesis of cyclic peptides, branched peptides, and other complex architectures that incorporate multiple unnatural amino acids.

Conceptual Framework for Side-Chain Modified Amino Acids: The Case of Fmoc-Abu(2){4-(2-Bztz)}-OH

This compound is a prime example of a side-chain modified, unnatural amino acid designed for specific applications in chemical biology and drug discovery. Its structure features several key components that contribute to its potential utility:

α,α-Disubstituted Amino Acid Core: The "Abu" (α-aminobutyric acid) designation in this context likely refers to an α,α-disubstituted glycine (B1666218) derivative. This structural motif is known to induce conformational constraints in a peptide backbone, promoting the formation of specific secondary structures.

Benzothiazole (B30560) Moiety: The "Bztz" group is a benzothiazole ring system. Benzothiazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules and are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of this moiety in the amino acid side chain could be intended to confer specific biological activities to the resulting peptide or to act as a fluorescent probe for biophysical studies.

Aromatic Linker: A phenyl group connects the benzothiazole to the α-carbon of the amino acid. This aromatic linker provides a rigid scaffold that positions the benzothiazole moiety at a defined distance and orientation from the peptide backbone.

Fmoc Protecting Group: The presence of the Fmoc group indicates that this amino acid is designed for use in Fmoc-based solid-phase peptide synthesis.

The conceptual design of this compound suggests its application in the synthesis of novel peptidomimetics where the benzothiazole unit can serve as a pharmacophore or a biophysical probe.

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 161-163 °C |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Note: Data for Fmoc-L-α-aminobutyric acid (Fmoc-Abu-OH) is provided for comparison. The properties of this compound are expected to differ due to the presence of the benzothiazole-phenyl side chain. |

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with the preparation of the benzothiazole-substituted phenylacetic acid derivative, followed by amination at the α-position and subsequent protection of the amino group with the Fmoc moiety. The complexity of this side chain highlights the sophisticated organic chemistry required to produce such advanced building blocks for peptide synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C26H22N2O4S |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(2S)-4-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C26H22N2O4S/c29-25(30)22(13-14-24-27-21-11-5-6-12-23(21)33-24)28-26(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,22H,13-15H2,(H,28,31)(H,29,30)/t22-/m0/s1 |

InChI Key |

ZBJDMKFLCVTVKW-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=NC5=CC=CC=C5S4)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NC5=CC=CC=C5S4)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Abu 2 4 2 Bztz Oh and Analogues

Strategic Approaches to the Synthesis of α-Amino Acids with Benzothiazole (B30560) Moieties

The introduction of a benzothiazole group into an α-amino acid framework presents unique synthetic challenges. The methodologies to achieve this can be broadly categorized by their approach to stereocontrol and the sequence of assembling the final molecule.

Stereoselective Synthesis Pathways for Fmoc-Abu(2){4-(2-Bztz)}-OH

Achieving the desired stereochemistry at the α-carbon is paramount in the synthesis of amino acids for biological applications. Several stereoselective methods are applicable to the synthesis of α-amino acids containing a benzothiazole moiety.

One of the most powerful techniques is the asymmetric Strecker reaction . nih.govnih.gov This method involves the reaction of a ketone or aldehyde with a source of cyanide and an amine, often a chiral amine, to diastereoselectively form an α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid. nih.gov The use of chiral auxiliaries on the amine or chiral catalysts can effectively control the stereochemical outcome. nih.govnih.gov

Another prominent strategy is the alkylation of chiral glycine (B1666218) enolate equivalents . researchgate.net In this approach, a glycine derivative with a chiral auxiliary is deprotonated to form a chiral enolate, which then reacts with an electrophile containing the pre-formed benzothiazole moiety. The diastereoselectivity of this alkylation is influenced by factors such as the counterion, solvent, and the nature of the leaving group on the electrophile. researchgate.net

Biocatalytic methods , such as transamination, are emerging as highly effective and environmentally friendly alternatives. nih.gov Transaminase enzymes can catalyze the conversion of an α-keto acid precursor to the corresponding α-amino acid with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. nih.gov

Finally, photoredox catalysis offers a modern approach for the stereoselective synthesis of unnatural α-amino acids. rsc.org This method can involve the C-radical addition to a chiral N-sulfinyl imine derived from glyoxylate, using a carboxylic acid as the radical precursor. rsc.org

Convergent and Divergent Synthetic Strategies for Benzothiazole Incorporation

The construction of the benzothiazole ring and its attachment to the amino acid backbone can be achieved through either convergent or divergent synthetic routes. researchgate.netmdpi.com

A convergent synthesis involves the separate synthesis of the benzothiazole moiety and the amino acid backbone, which are then coupled together in a later step. acs.org This approach is often favored for its efficiency and flexibility, as it allows for the independent optimization of the synthesis of each component. For instance, a pre-formed 2-aminobenzothiazole (B30445) can be reacted with a suitable amino acid derivative. nih.gov

In contrast, a divergent synthesis starts with a common intermediate that is then elaborated to introduce the benzothiazole functionality. A common method for forming the benzothiazole ring is the condensation of an ortho-aminobenzenethiol with a carboxylic acid derivative. mdpi.com In the context of amino acid synthesis, this could involve reacting an N-protected amino acid with an ortho-aminobenzenethiol derivative. Solid-phase synthesis (SPS) has been effectively utilized for this purpose, allowing for the efficient construction of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides. mdpi.comnih.gov

Protecting Group Orthogonalities in this compound Synthesis

The successful synthesis of complex molecules like this compound relies heavily on a well-designed protecting group strategy. The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is crucial. iris-biotech.de

N-α-Fmoc Protection and Carboxyl Activation Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govnih.gov It is a base-labile protecting group, typically removed with piperidine (B6355638), which offers an orthogonal protection scheme in combination with acid-labile side-chain protecting groups. nih.goviris-biotech.de The introduction of the Fmoc group onto the α-amino group is a critical step, and methods have been developed to ensure high purity and avoid side reactions like the Lossen-type rearrangement. nih.gov

Once the N-α-amino group is protected, the carboxylic acid group must be activated for coupling reactions. A variety of carboxyl activation methods are available. bachem.com These include the formation of:

Active esters , such as pentafluorophenyl (Pfp) esters, which are stable yet highly reactive. bachem.comgoogle.com

Acid chlorides , which can be prepared from the corresponding carboxylic acid and subsequently coupled with an amine. arkat-usa.org

In situ activation using coupling reagents like carbodiimides (e.g., DIC, EDC) often in the presence of additives like HOBt or OxymaPure to suppress racemization. bachem.com Phosphonium (B103445) and aminium-based reagents (e.g., HBTU, HATU) are also widely used for their high coupling efficiency. bachem.com

Side-Chain Protection Schemes for the Benzothiazole Moiety

The benzothiazole moiety itself does not typically require a protecting group during standard peptide synthesis conditions. Its aromatic nature and the stability of the thiazole (B1198619) ring make it generally unreactive towards the reagents used for Fmoc deprotection and peptide coupling. However, if the benzothiazole ring is substituted with other functional groups, such as an amino group in 2-(4-aminophenyl)benzothiazole, then protection of that functionality would be necessary. In such cases, an acid-labile protecting group like Boc could be employed, maintaining orthogonality with the Fmoc group.

Reaction Optimization and Scale-Up Methodologies

Transitioning a synthetic route from a laboratory scale to a larger, manufacturing scale presents a unique set of challenges. ug.edu.plsterlingpharmasolutions.com The primary goals of reaction optimization are to maximize yield and purity while minimizing costs and environmental impact. rsc.org

Key parameters that are often optimized include:

Reagent stoichiometry : Reducing the excess of expensive reagents is crucial for cost-effectiveness, especially in solid-phase synthesis. acs.org

Reaction time and temperature : These are adjusted to ensure complete reaction and minimize side reactions. acs.org Microwave-assisted synthesis can sometimes accelerate reactions and improve yields. acs.orgresearchgate.net

Solvent selection : The choice of solvent can significantly impact reaction rates, solubility of reactants, and the ease of purification. rsc.org

Scale-up requires careful consideration of factors that may not be significant at the lab scale. ug.edu.plvapourtec.com These include heat transfer, mixing efficiency, and the handling of larger quantities of materials. vapourtec.com For peptide synthesis, the development of pilot-scale synthesizers that mimic the conditions of laboratory-scale equipment allows for a more seamless transition to larger scale production without extensive re-optimization. vapourtec.com The use of in-line monitoring techniques can provide real-time data to facilitate optimization and ensure consistency during scale-up. vapourtec.com

While a direct, one-pot synthesis for this compound is not commonly documented, a plausible and efficient route can be designed based on established organic chemistry principles. This typically involves the synthesis of key intermediates: the aminobutyric acid backbone and the benzothiazole-containing side chain, followed by their coupling and final Fmoc protection.

A logical synthetic approach would involve the alkylation of a protected 2-aminobutanoic acid derivative with a reactive form of the 4-(2-benzothiazolyl)benzyl side chain. A key intermediate for the side chain would be 2-(4-(bromomethyl)phenyl)benzo[d]thiazole . The synthesis of the benzothiazole ring system itself is often achieved through the condensation of 2-aminothiophenol (B119425) with a corresponding carboxylic acid or aldehyde derivative. researchgate.netscispace.com For instance, 2-aminobenzenethiol can be condensed with 4-formylbenzoic acid, followed by reduction of the resulting carboxylic acid and subsequent bromination to yield the necessary electrophile.

The aminobutyric acid component can be protected at the carboxyl and amino groups to allow for selective alkylation. A common strategy involves using a Schiff base, such as a benzophenone (B1666685) imine of a glycine ester, which can be alkylated and then further modified. For the synthesis of an aminobutyric acid derivative, a suitable starting material would be a protected 2-aminobut-3-enoate, which can undergo a conjugate addition reaction.

Alternatively, a more direct alkylation can be performed on a protected 2-aminobutanoic acid derivative where the amino group is part of a nucleophilic synthon. For instance, a nickel(II) Schiff base complex of glycine can be alkylated with 2-(4-(bromomethyl)phenyl)benzo[d]thiazole. Following the successful coupling of the side chain, the protecting groups are removed, and the free amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. acs.org The use of a copper(II) complex can also be employed to temporarily block other reactive sites during the Fmoc protection step, preventing side reactions. acs.org

The synthesis of analogues can be achieved by varying the starting materials. For example, using different substituted 2-aminothiophenols or aromatic aldehydes would result in analogues with modified benzothiazole moieties. Similarly, starting with other amino acid derivatives, such as those of alanine (B10760859) or valine, would produce different side-chain-functionalized amino acid analogues. nih.gov

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of 2-(4-formylphenyl)benzo[d]thiazole | 2-aminothiophenol, 4-formylbenzoic acid, Polyphosphoric acid (PPA), high temperature. | Formation of the core benzothiazole ring system. |

| 2 | Reduction and Bromination | NaBH₄, then PBr₃ or CBr₄/PPh₃. | Conversion of the aldehyde to a reactive bromomethyl group for alkylation. |

| 3 | Preparation of Protected Aminobutyric Acid | e.g., Boc-2-aminobutanoic acid ethyl ester. | Protection of the amino and carboxyl groups to direct the alkylation. |

| 4 | Alkylation | Protected aminobutyric acid, 2-(4-(bromomethyl)phenyl)benzo[d]thiazole, a strong base (e.g., LDA). | Coupling of the benzothiazole side chain to the amino acid backbone. |

| 5 | Deprotection | Acid (e.g., TFA) to remove Boc group; Saponification (e.g., LiOH) to remove the ethyl ester. | Removal of protecting groups to reveal the free amino acid. |

Purification Techniques for High-Purity this compound

The purification of complex, functionalized Fmoc-amino acids like this compound is critical to ensure the quality and success of subsequent peptide synthesis. ajpamc.com Due to the presence of multiple aromatic rings and functional groups, a combination of chromatographic and crystallization techniques is typically required to achieve the high purity needed (often >98%).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is the most powerful and commonly used method for the purification of Fmoc-amino acid derivatives. ajpamc.comnih.gov The separation is based on the differential partitioning of the compound and its impurities between a non-polar stationary phase and a polar mobile phase.

Stationary Phase: C18-modified silica (B1680970) is the standard stationary phase for peptide and amino acid purification due to its high hydrophobicity, which allows for strong retention of aromatic compounds like this compound. nih.gov

Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) is typically used. Both solvents usually contain a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA), which acts as an ion-pairing agent to improve peak shape and resolution. nih.gov

Gradient Elution: The purification process starts with a high percentage of the aqueous phase, allowing polar impurities to elute first. The concentration of the organic phase (acetonitrile) is then gradually increased to elute the more hydrophobic compounds. Given the significant hydrophobicity of this compound, a relatively steep gradient might be required for its elution. teledyneisco.com

Table 2: Example Preparative RP-HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Silica, 10-15 µm particle size | Standard for hydrophobic molecules, larger particles for preparative scale. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase to elute the compound. |

| Gradient | 30% to 90% B over 30 minutes | A broad gradient to separate the target compound from both more polar and less polar impurities. |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 2-inch column) | Optimized for separation efficiency and run time. |

| Detection | UV at 254 nm and 280 nm | The Fmoc group and benzothiazole moiety have strong UV absorbance at these wavelengths. teledyneisco.com |

Crystallization

Following chromatographic purification, crystallization is often employed as a final step to remove any remaining minor impurities and to obtain the product in a stable, solid form. The choice of solvent system is crucial and is determined empirically.

For large, relatively non-polar molecules like this compound, a common strategy is to dissolve the compound in a good solvent (a solvent in which it is highly soluble) and then slowly add a poor solvent (an anti-solvent) until turbidity is observed. The solution is then allowed to cool slowly to promote the formation of well-ordered crystals. The presence of multiple aromatic groups suggests that solvents promoting π-π stacking interactions could be effective. nih.gov

Table 3: Potential Recrystallization Solvent Systems

| Good Solvent | Anti-Solvent | Comments |

|---|---|---|

| Dichloromethane (B109758) (DCM) | Hexane (B92381) or Heptane (B126788) | A common system for non-polar to moderately polar compounds. |

| Ethyl Acetate (B1210297) (EtOAc) | Petroleum Ether or Hexane | Often effective for Fmoc-amino acids. sigmaaldrich.com |

| Toluene | Heptane | Toluene can solvate the aromatic rings, while heptane induces precipitation. ajpamc.com |

The purity of the final product after purification is typically confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| (9H-fluoren-9-yl)methoxycarbonyl-2-amino-4-(4-(benzo[d]thiazol-2-yl)phenyl)butanoic acid | This compound |

| 2-(4-(bromomethyl)phenyl)benzo[d]thiazole | - |

| 2-Aminothiophenol | - |

| 4-Formylbenzoic acid | - |

| Polyphosphoric acid | PPA |

| Sodium borohydride | NaBH₄ |

| Phosphorus tribromide | PBr₃ |

| Carbon tetrabromide | CBr₄ |

| Triphenylphosphine | PPh₃ |

| tert-Butoxycarbonyl | Boc |

| Di-tert-butyl dicarbonate | Boc₂O |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| (9-Fluorenylmethyloxycarbonyl)-N-hydroxysuccinimide | Fmoc-OSu |

| 9-Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |

| Lithium diisopropylamide | LDA |

| Trifluoroacetic acid | TFA |

| Lithium hydroxide | LiOH |

| Sodium bicarbonate | NaHCO₃ |

| Dioxane | - |

| Acetonitrile | ACN |

| Dichloromethane | DCM |

| Ethyl Acetate | EtOAc |

| Toluene | - |

| Hexane | - |

| Heptane | - |

| Petroleum Ether | - |

Advanced Characterization Techniques for Fmoc Abu 2 4 2 Bztz Oh

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of novel compounds. For a molecule with the complexity of Fmoc-Abu(2){4-(2-Bztz)}-OH, a combination of high-resolution techniques is required to unambiguously determine its atomic connectivity and identify its constituent functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Isomer Identification

High-resolution NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. For a compound like this compound, both ¹H and ¹³C NMR would be employed.

¹³C NMR provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct resonance, and the chemical shifts would be indicative of their functional group and hybridization state (e.g., carbonyl, aromatic, aliphatic).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule. This is particularly crucial for distinguishing between potential isomers.

A representative, though hypothetical, table of expected NMR shifts is provided below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc - Aromatic | 7.2 - 7.9 | 120 - 145 |

| Fmoc - CH, CH₂ | 4.2 - 4.5 | 47, 67 |

| Abu - α-CH | 4.0 - 4.4 | 55 - 60 |

| Abu - β-CH₂ | 1.8 - 2.2 | 25 - 30 |

| Abu - γ-CH₃ | 0.9 - 1.2 | 10 - 15 |

| Carboxyl - COOH | 10 - 12 | 170 - 175 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy would be expected to show strong absorption bands corresponding to the key functional groups in this compound. A broad peak in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. The C=O stretching vibrations of the carbamate (B1207046) (Fmoc) and the carboxylic acid would likely appear as sharp, intense peaks around 1700-1760 cm⁻¹. The aromatic C=C stretching of the fluorenyl and benzothiazole (B30560) rings would be visible in the 1450-1600 cm⁻¹ region, while the C-N and C-O stretching vibrations would also produce characteristic signals.

Raman Spectroscopy complements FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring structures of the Fmoc and Bztz groups would be expected to produce strong Raman signals.

A summary of expected vibrational frequencies is presented in the table below.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 (broad) | - | Stretching |

| Carbamate C=O | ~1720 | ~1720 | Stretching |

| Carboxylic Acid C=O | ~1700 | ~1700 | Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | 1200 - 1350 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, which allows for the confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses corresponding to the different functional groups. For example, the loss of the Fmoc group (222.07 Da) is a common fragmentation pathway for Fmoc-protected amino acids. Other fragments could correspond to the loss of the carboxylic acid group, or cleavage within the benzothiazole moiety. Analyzing these fragments helps to piece together the structure of the parent molecule.

Chiroptical Characterization Methods

Since aminobutyric acid is a chiral molecule, methods that are sensitive to stereochemistry are essential for the complete characterization of this compound.

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. The CD spectrum of this compound would be expected to show characteristic Cotton effects (positive or negative peaks) that are indicative of the stereochemistry at the alpha-carbon of the aminobutyric acid residue. The specific sign and magnitude of these effects would confirm the L- or D-configuration of the amino acid.

Chromatographic Purity Assessment Techniques

Chromatographic methods are employed to separate the target compound from any impurities, starting materials, or by-products from the synthesis.

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. This would typically involve a C18 column and a mobile phase gradient of water and an organic solvent (like acetonitrile), often with an additive such as trifluoroacetic acid. The purity of the compound is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A high purity, typically >98%, is often required for applications like peptide synthesis. sigmaaldrich.comscbt.comwatanabechem.co.jp

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and impurity profiling of Fmoc-protected amino acids. The development of a robust HPLC method is crucial for separating the main compound from any potential process-related impurities or degradation products. For "this compound", a reversed-phase HPLC (RP-HPLC) method is typically developed.

The strong UV absorbance of the Fmoc group facilitates sensitive detection. The goal is to achieve a high-resolution separation of the target compound from potential impurities, such as starting materials, byproducts from the coupling reaction, or diastereomers. The quality control of Fmoc-amino acid building blocks is critical, as impurities can co-elute with the main peak, leading to their incorporation into the growing peptide chain. nih.gov

Research Findings:

A typical analytical RP-HPLC method for "this compound" would be developed and validated to resolve the main peak from potential impurities. These impurities could include unreacted starting materials or byproducts formed during synthesis. The method's effectiveness is assessed by its ability to provide a clean separation, allowing for accurate quantification of the purity. It is important that the analytical method can separate the desired product from any diastereomeric impurities that may have formed during synthesis. nih.gov

Below is a hypothetical data table summarizing a developed HPLC method for the analysis of "this compound".

Table 1: HPLC Method Parameters for "this compound" Analysis

| Parameter | Condition |

| Chromatographic Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |

| Gradient Elution | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm and 301 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This method would be expected to yield a chromatogram where "this compound" has a distinct retention time, well-separated from any impurities. The purity is then determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. For use in solid-phase peptide synthesis, a purity of >98% is often required.

Advanced Thin-Layer Chromatography (TLC) Techniques for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, including the synthesis of Fmoc-protected amino acids. researchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

For the synthesis of "this compound", TLC is an essential tool to determine the reaction endpoint. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of the starting materials and the appearance of the product spot can be visualized.

Research Findings:

The choice of the mobile phase is critical for achieving good separation on the TLC plate. A common mobile phase for Fmoc-amino acids is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The spots can be visualized under UV light due to the fluorescence of the Fmoc group. Additionally, staining with a solution like ninhydrin (B49086) can be used to detect any free amino groups, which would indicate incomplete reaction or deprotection.

Below is a data table outlining a typical TLC system for monitoring the synthesis of "this compound".

Table 2: TLC System for Monitoring the Synthesis of "this compound"

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 pre-coated plates |

| Mobile Phase | Dichloromethane:Methanol (95:5 v/v) |

| Visualization | 1. UV light (254 nm) 2. Potassium permanganate (B83412) stain |

| Expected Rf of Product | ~0.4 - 0.5 |

| Expected Rf of Starting Amine | ~0.1 - 0.2 |

The use of advanced TLC techniques, such as two-dimensional TLC, can further enhance the separation of complex mixtures if needed. The primary goal is to ensure the reaction has gone to completion before proceeding with the work-up and purification steps, thereby maximizing the yield and purity of the final product.

Incorporation of Fmoc Abu 2 4 2 Bztz Oh into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing Fmoc-Abu(2){4-(2-Bztz)}-OHnih.govacs.orgresearchgate.netchempep.combenchchem.comgenscript.com.cnnih.govthermofisher.comcem.com

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides containing Fmoc-Abu(2){4-(2-Bztz)}-OH. springernature.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The use of the Fmoc protecting group for the α-amino group is central to this strategy, as it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). chempep.com This allows for the iterative deprotection and coupling of subsequent Fmoc-protected amino acids to elongate the peptide chain.

The general cycle of SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and its subsequent reaction with the free amino group on the resin-bound peptide.

Washing: Final washing to remove unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers to prevent side reactions. nih.gov

Coupling Reagent Selection and Efficiency in this compound Integrationbenchchem.comgenscript.com.cnnih.gov

The choice of coupling reagent is critical for the efficient incorporation of this compound, which can be sterically hindered. Common coupling reagents are categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.combachem.comsigmaaldrich.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to racemization, especially when used alone. peptide.combachem.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress this side reaction. nih.govpeptide.combeilstein-journals.org The DIC/HOBt combination is a widely used and cost-effective method. bachem.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and lead to less racemization. peptide.com PyAOP is particularly effective for coupling sterically hindered or N-methylated amino acids. peptide.com

Aminium/Uronium Salts: This class includes some of the most efficient coupling reagents available. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular choices. bachem.comsigmaaldrich.compeptide.comnih.gov HCTU is noted for its high efficiency and affordability, allowing for significantly reduced coupling times. peptide.comnih.govamericanlaboratory.com HATU is one of the most powerful coupling reagents, often used for particularly difficult couplings, as it generates highly reactive OAt esters. sigmaaldrich.comresearchgate.net

The efficiency of these reagents with this compound depends on factors like steric hindrance, the nature of the preceding amino acid, and the reaction conditions. For a bulky amino acid like this, more potent activators like HATU or HCTU are often preferred to ensure high coupling yields. peptide.comresearchgate.net

Table 1: Common Coupling Reagents in SPPS

| Reagent Class | Example Reagents | Key Characteristics |

| Carbodiimides | DCC, DIC | Cost-effective; require additives (e.g., HOBt, Oxyma) to suppress racemization. peptide.combachem.combeilstein-journals.org |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency; low racemization; PyAOP is good for hindered couplings. peptide.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Very high efficiency and fast reaction rates; HCTU is a cost-effective and powerful option; HATU is one of the most reactive reagents. bachem.comsigmaaldrich.compeptide.comnih.govresearchgate.net |

Minimization of Side Reactions During this compound Couplingu-tokyo.ac.jp

Several side reactions can occur during the incorporation of amino acids in Fmoc-SPPS. For a specialized residue like this compound, minimizing these is crucial for obtaining a pure final product.

Racemization: The activation of the carboxylic acid group of the incoming Fmoc-amino acid can lead to the loss of its stereochemical integrity (epimerization). chempep.comnih.gov This is particularly a concern for certain amino acids like histidine and cysteine, but can affect any amino acid under harsh activation conditions. nih.govnih.gov The choice of coupling reagent and base significantly influences the extent of racemization. nih.govbachem.com Using milder bases like N-methylmorpholine (NMM) or avoiding pre-activation steps can reduce this risk. bachem.com For instance, coupling with DIC/Oxyma has been shown to result in negligible racemization for some sensitive amino acids. nih.gov

Diketopiperazine Formation: This side reaction is common when proline is the second amino acid in the sequence and can lead to the cleavage of the dipeptide from the resin. iris-biotech.de Using bulky resins like 2-chlorotrityl chloride resin or incorporating the first two amino acids as a pre-formed dipeptide can mitigate this issue. chempep.comiris-biotech.de

Aspartimide Formation: This occurs with aspartic acid residues, where the side-chain carboxyl group can attack the peptide backbone, leading to a cyclic imide. chempep.comiris-biotech.de This can be minimized by using specific protecting groups on the preceding amino acid or by adding HOBt to the deprotection solution. peptide.com

Incomplete Coupling/Deprotection: The bulky nature of this compound and the growing peptide chain can lead to aggregation, hindering both the coupling and Fmoc-deprotection steps. chempep.comiris-biotech.de Strategies to overcome this include using specialized solvents, chaotropic salts, higher temperatures (microwave synthesis), or switching to more hydrophilic resins. peptide.com

Resin Compatibility and Loading Capacity Considerations with Fmoc-Abu(2){4-(2-Bztz)}-OHbenchchem.comgenscript.com.cn

The choice of solid support (resin) is fundamental to the success of SPPS. The resin must be chemically stable throughout the synthesis, swell appropriately in the solvents used, and allow for efficient diffusion of reagents. researchgate.netchempep.com

Resin Types: Polystyrene (PS) based resins, such as Wang resin and Rink amide resin, are the most common and cost-effective. researchgate.netchempep.com For synthesizing long or difficult sequences, including those with bulky residues like this compound, more hydrophilic supports like polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel) or polyamide resins are often preferred to minimize peptide aggregation. researchgate.netchempep.com More recently, second-generation polyacrylamide resins like amino-Li-resin have been developed, which show excellent swelling in a wide range of solvents, including water. mdpi.com

Loading Capacity: This refers to the amount of the first amino acid that can be attached per gram of resin (mmol/g). A high loading capacity is desirable for producing large quantities of short peptides. However, for longer peptides or sequences prone to aggregation, a lower loading capacity (e.g., 0.1–0.4 mmol/g) is recommended. researchgate.netcem.com This reduces steric hindrance between the growing peptide chains, thereby improving reaction efficiency and the purity of the final product. Given the bulky nature of this compound, a resin with a lower loading capacity would likely be advantageous. chempep.comcem.com

Table 2: Resin Selection Guide for SPPS

| Resin Type | Common Examples | Advantages | Disadvantages | Best For |

| Polystyrene (PS) | Wang, Rink Amide | Cost-effective, good swelling in organic solvents, high loading capacity available. chempep.com | Hydrophobic nature can lead to aggregation of long or hydrophobic peptides. chempep.com | Short to medium-sized peptides (<30 amino acids). chempep.com |

| PEG-grafted PS | TentaGel, ArgoGel | Improved solvation, reduced aggregation. chempep.com | Lower loading capacity, more expensive. chempep.com | Long, difficult, or hydrophobic sequences. chempep.com |

| Polyamide | Pepsyn K | Good for long and challenging sequences. chempep.com | Lower loading capacity. chempep.com | Difficult and long peptides. |

| Polyacrylamide | Amino-Li-Resin | Excellent swelling in polar organic solvents and water, high loading capacity. mdpi.com | Newer technology, potentially higher cost. | Overcoming poor swelling issues of other resins. mdpi.com |

Solution-Phase Synthetic Approaches for this compound Conjugation

While SPPS is the dominant method, solution-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) offers an alternative for specific applications, particularly for large-scale synthesis of shorter peptides. bachem.comresearchgate.net In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. researchgate.net

The principles of protecting groups and coupling reactions are the same as in SPPS. researchgate.net However, LPPS requires careful selection of solvents to ensure all reactants and the growing peptide remain soluble. The purification of intermediates can be time-consuming, often involving crystallization or chromatography. google.com

For incorporating this compound, a typical solution-phase coupling would involve reacting the Fmoc-protected amino acid with the free amino group of another amino acid ester in the presence of a coupling reagent and a base. The Boc/Bzl protecting group strategy is often preferred over Fmoc/tBu in solution-phase synthesis for convenience in the deprotection steps. researchgate.net

Post-Synthetic Modification Strategies Involving the Benzothiazole (B30560) Moiety

The benzothiazole group in peptides synthesized with this compound is not merely a passive structural element; it can be a handle for post-synthetic modifications. This allows for the introduction of further functionalities, such as fluorescent labels, cross-linking agents, or other bioactive molecules.

One potential strategy is nucleophilic aromatic substitution (SNAr) on the benzothiazole ring, particularly if it is activated with electron-withdrawing groups. richmond.edu For example, a benzothiazole sulfone derivative can undergo cleavage under mild nucleophilic conditions, suggesting that the benzothiazole moiety can be engineered as a cleavable linker. richmond.edu Furthermore, post-synthetic modifications of polymers containing benzothiadiazole units have been demonstrated, where a fluorine substituent is replaced via SNAr, followed by oxidation to introduce new functional groups. rsc.org These approaches could potentially be adapted to modify the benzothiazole in a peptide context, expanding its functional diversity.

Design Principles for Peptide Sequences Containing this compound

The incorporation of an unnatural amino acid like this compound into a peptide sequence requires careful design considerations to achieve the desired biological activity and physicochemical properties. nih.govacs.org

Conformational Rigidity: The bulky benzothiazole group can impose significant conformational constraints on the peptide backbone, which can be advantageous for stabilizing specific secondary structures (e.g., β-turns or helical structures) that are important for receptor binding.

Strategic Placement: The position of this compound within the peptide sequence is critical. It can be placed at a position known to be important for binding to a biological target to probe specific interactions or to replace a natural amino acid to improve stability against enzymatic degradation.

Bioisosteric Replacement: The benzothiazole group can act as a bioisostere for natural aromatic amino acid side chains like tryptophan or phenylalanine, potentially leading to altered binding affinities or selectivities.

The use of computational modeling and machine learning is becoming increasingly valuable in predicting how the inclusion of unnatural amino acids will affect peptide structure and function, aiding in the rational design of novel peptide-based therapeutics. u-tokyo.ac.jp

Mechanistic and Theoretical Investigations of Fmoc Abu 2 4 2 Bztz Oh

Quantum Chemical Calculations on the Electronic Structure of Fmoc-Abu(2){4-(2-Bztz)}-OH

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of complex molecules like this compound. These computational methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and spectroscopic characteristics.

DFT calculations can be used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar benzothiazole (B30560) derivatives, frontier orbital analysis has been successfully computed using DFT methods like B3LYP with a 6-311++G(d,p) basis set. researchgate.net

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can further dissect the electronic structure by describing the bonding in terms of localized electron-pair "bonds". This analysis can reveal details about charge distribution and delocalization within the this compound molecule.

Table 1: Representative Quantum Chemical Calculation Parameters

| Parameter | Description | Typical Computational Method |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO. | Calculated from HOMO and LUMO energies |

| NBO Analysis | Analysis of localized bonds and lone pairs. | NBO program interfaced with a quantum chemistry package |

| Mulliken Charges | Distribution of atomic charges within the molecule. | Calculated from the molecular wavefunction |

This table is for illustrative purposes and actual values would be obtained from specific quantum chemical calculations on this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Conjugates

The three-dimensional structure and flexibility of this compound and its conjugates are crucial for their interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how these conformations change over time.

Conformational analysis of this compound would involve identifying the low-energy conformations by systematically rotating the rotatable bonds within the molecule. The bulky Fmoc group and the benzothiazole ring are expected to impose significant steric constraints, influencing the preferred orientations of the side chains.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior in a simulated environment, such as in a solvent. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes over a period of time. nih.gov For instance, MD simulations could reveal how the Fmoc group and the benzothiazole moiety interact with each other and with the peptide backbone in a larger conjugate. These simulations can also highlight the role of hydrogen bonding in stabilizing certain conformations. nih.gov

Table 2: Key Parameters in Conformational Analysis and MD Simulations

| Parameter | Description | Relevance |

|---|---|---|

| Dihedral Angles | Angles between four connected atoms, defining the rotation around a central bond. | Key variables in conformational analysis. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Helps identify stable and transition state conformations. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to track conformational changes during MD simulations. nih.gov |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or group of atoms from its average position. | Identifies flexible regions of the molecule. nih.gov |

This table outlines important parameters used in the study of molecular conformation and dynamics.

Reaction Mechanism Studies of Benzothiazole Functionalization and Deprotection

The synthesis and modification of this compound involve several key chemical reactions. Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and developing new synthetic strategies.

Benzothiazole Functionalization: The introduction of the benzothiazole group onto the aminobutyric acid scaffold is a critical step. Various methods for the synthesis of 2-substituted benzothiazoles have been developed, including the condensation of 2-aminothiophenols with aldehydes or other electrophiles. nih.govchemrxiv.org The reaction mechanism often involves the formation of an intermediate Schiff base or a related species, followed by cyclization and oxidation to form the aromatic benzothiazole ring. acs.org The specific mechanism can be influenced by the choice of catalyst and reaction conditions. nih.gov

Fmoc Deprotection: The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. Its removal is typically achieved by treatment with a mild base, such as piperidine (B6355638). The mechanism of Fmoc deprotection proceeds through a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The rate and efficiency of this deprotection step are crucial for the successful synthesis of peptides containing this modified amino acid.

Table 3: Mechanistic Steps in Synthesis and Deprotection

| Reaction | Key Mechanistic Steps | Influencing Factors |

|---|---|---|

| Benzothiazole Functionalization | Nucleophilic attack, condensation, cyclization, oxidation. | Catalyst, solvent, temperature, nature of substituents. |

| Fmoc Deprotection | Base-catalyzed proton abstraction, β-elimination. | Base strength, solvent, temperature. |

This table summarizes the fundamental mechanistic aspects of the key reactions involving this compound.

Computational Prediction of Spectroscopic Signatures for this compound

Computational methods can be used to predict the spectroscopic properties of molecules, providing a valuable tool for their characterization. By simulating spectra, researchers can compare theoretical predictions with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, often based on DFT, can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. These predictions are based on the calculated electron density around each nucleus.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict the absorption wavelengths and intensities in the UV-Vis spectrum. The predicted spectrum would be dominated by the electronic transitions within the extensive π-systems of the Fmoc and benzothiazole groups. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. The predicted IR spectrum would show characteristic peaks for the carbonyl groups of the Fmoc protecting group and the carboxylic acid, as well as vibrations associated with the aromatic rings.

Table 4: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | DFT (e.g., GIAO method) |

| ¹³C NMR | Chemical Shifts (ppm) | DFT (e.g., GIAO method) |

| UV-Vis | Absorption Maxima (λmax) | TD-DFT |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (frequency calculations) |

This table illustrates the types of spectroscopic data that can be computationally predicted for this compound.

Applications of Fmoc Abu 2 4 2 Bztz Oh in Chemical Biology and Advanced Materials Research Methodological Focus

Development of Fluorescent Probes and Chemical Sensors Based on Benzothiazole (B30560) Modifications

The benzothiazole unit is a well-established fluorophore, and its incorporation into peptides via Fmoc-Abu(2){4-(2-Bztz)}-OH offers a powerful strategy for creating fluorescent probes and chemosensors. nih.govmdpi.com The fluorescence of the benzothiazole group can be sensitive to its local environment, making it an effective reporter for molecular binding events or conformational changes.

The design of chemosensors based on this compound involves the strategic placement of the benzothiazole-modified residue within a peptide sequence that is engineered to recognize a specific analyte. The synthesis of such chemosensors is readily achieved through Fmoc-based SPPS. nih.govnih.gov In this process, the Fmoc protecting group is removed from the growing peptide chain, allowing for the coupling of the next amino acid. The this compound can be introduced at any desired position in the peptide sequence.

The general synthetic scheme for incorporating this compound into a peptide-based chemosensor is as follows:

A solid support resin is chosen, typically a Wang or Rink amide resin for C-terminal acid or amide peptides, respectively.

The first Fmoc-protected amino acid is coupled to the resin.

The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).

The next Fmoc-protected amino acid, which could be this compound, is activated and coupled to the deprotected N-terminus of the resin-bound peptide.

Steps 3 and 4 are repeated until the desired peptide sequence is assembled.

The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This modular approach allows for the creation of a diverse library of chemosensors with varying recognition sequences and affinities for different target molecules.

The utility of benzothiazole-containing peptides as chemosensors lies in the changes in their spectroscopic properties upon interaction with a target analyte. The primary techniques used to characterize these interactions are fluorescence spectroscopy and UV-Vis absorption spectroscopy.

Upon binding to a target, the local environment of the benzothiazole moiety can be altered, leading to changes in its fluorescence emission spectrum. These changes can manifest as an increase or decrease in fluorescence intensity (quenching or enhancement), a shift in the emission maximum (red or blue shift), or changes in fluorescence lifetime. For instance, the interaction of a benzothiazole-labeled peptide with a metal ion or a biomolecule can restrict the rotational freedom of the benzothiazole ring, leading to enhanced fluorescence. nih.gov

| Spectroscopic Parameter | Typical Change Upon Analyte Binding | Information Gained |

| Fluorescence Intensity | Increase (enhancement) or Decrease (quenching) | Indicates binding event and can be used for quantitative analysis. |

| Emission Maximum (λem) | Red shift or Blue shift | Provides information about the polarity of the benzothiazole's microenvironment. |

| Fluorescence Lifetime (τ) | Increase or Decrease | Reflects changes in non-radiative decay pathways upon binding. |

| UV-Vis Absorption | Shift in absorption maximum (λabs) | Suggests changes in the electronic ground state of the benzothiazole upon interaction. |

This table outlines the potential spectroscopic changes in a benzothiazole-modified peptide upon interaction with a target analyte and the information that can be derived from these changes.

Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by providing insights into the electronic transitions responsible for the observed spectroscopic properties. scirp.orgbohrium.com

Role in Molecular Recognition Systems and Supramolecular Assemblies

The incorporation of this compound into peptides can drive the formation of highly ordered supramolecular structures through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking interactions involving the benzothiazole and fluorenyl groups. mdpi.com

Peptide-based receptors can be engineered to specifically bind to target molecules, ranging from small organic molecules to larger biomolecules like proteins and nucleic acids. The inclusion of this compound can serve multiple purposes in the design of these receptors. The benzothiazole moiety can act as a recognition element itself, participating in binding through aromatic or hydrophobic interactions. Additionally, its fluorescent properties can be used to signal the binding event.

The design principles for such receptors often involve creating a pre-organized binding cavity. This can be achieved by designing peptides that adopt a specific secondary structure, such as an α-helix or a β-sheet, which is stabilized by the interactions involving the benzothiazole group.

Peptides containing aromatic and hydrophobic residues are known to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and vesicles. nih.govacs.org The benzothiazole group in this compound can significantly influence this self-assembly process. The planar and aromatic nature of the benzothiazole ring can promote π-π stacking interactions, which, in conjunction with the hydrogen bonding network of the peptide backbone, can lead to the formation of well-defined and stable supramolecular assemblies. mdpi.com

The morphology of these self-assembled structures can often be controlled by factors such as peptide concentration, pH, and solvent conditions. nih.gov These ordered assemblies can find applications in areas such as drug delivery, tissue engineering, and as templates for the synthesis of advanced materials.

Advanced Chemical Tools for Investigating Molecular Processes

The ability to incorporate a fluorescent, environment-sensitive amino acid into peptides using this compound provides a powerful tool for investigating a wide range of molecular processes in chemical biology. For example, a peptide containing this modified amino acid could be designed to bind to a specific enzyme. Changes in the fluorescence of the benzothiazole moiety upon binding or during the enzymatic reaction could provide real-time information about the enzyme's activity and mechanism.

Furthermore, the benzothiazole group can be used as a handle for further chemical modification, allowing for the attachment of other functional groups such as cross-linkers or affinity tags. This versatility makes this compound a valuable component in the toolbox of chemical biologists for designing sophisticated molecular probes and effectors.

Probing Protein-Ligand Interactions with this compound Labeled Peptides

The incorporation of this compound into a peptide sequence creates a powerful tool for investigating molecular recognition events, such as the binding of a peptide to a protein. The benzothiazole component of the amino acid is intrinsically fluorescent, and its photophysical properties are highly sensitive to the local microenvironment. mdpi.com

When a peptide labeled with the benzothiazole derivative is in an aqueous solution, it exhibits a characteristic fluorescence emission spectrum. Upon binding to a target protein, the benzothiazole moiety enters a new environment within the protein's binding pocket. This change in local polarity, rigidity, and accessibility to solvent molecules typically leads to measurable changes in the fluorescence signal, such as a shift in the emission maximum (wavelength), an increase in fluorescence intensity (quantum yield), and a change in fluorescence lifetime. mdpi.com Researchers can monitor these spectral changes to quantify binding affinities (Kd), study the kinetics of the interaction, and gain insight into the nature of the binding site. mdpi.comnih.gov

For example, the interaction between a benzothiazole derivative and the protein lysozyme (B549824) has been shown to involve π-π stacking interactions between the benzothiazole ring and aromatic amino acid residues like tryptophan within the protein's active site. mdpi.com This type of detailed analysis provides high-resolution information that is crucial for understanding biological function and for the rational design of new therapeutic agents.

Table 1: Illustrative Spectroscopic Data for a Bztz-Labeled Peptide Probe

| Parameter | Unbound Peptide | Peptide Bound to Target Protein |

| Fluorescence Emission Max (λem) | 460 nm | 445 nm (Blueshift) |

| Relative Fluorescence Intensity | 1.0 | 2.5 |

| Fluorescence Lifetime (τ) | 1.8 ns | 3.5 ns |

| Binding Affinity (Kd) | N/A | 5.5 µM |

| Note: This table presents hypothetical data to illustrate the typical changes observed upon binding. Actual values are dependent on the specific peptide sequence and protein target. |

Development of Bioorthogonal Ligation Handles via Benzothiazole Derivatives

The benzothiazole group is not only a passive reporter but also an active participant in highly specific chemical reactions known as bioorthogonal ligations. These reactions can occur in complex biological environments, such as inside living cells, without interfering with native biochemical processes. acs.orgwikipedia.org This capability is essential for applications like targeted drug delivery and in-vivo imaging.

A key bioorthogonal reaction involving a benzothiazole derivative is the condensation with a partner molecule containing a 2-cyanobenzothiazole (CBT) group. nih.govacs.org Specifically, the reaction often involves an N-terminal cysteine residue on one peptide reacting with a CBT group on another molecule. This reaction proceeds efficiently under mild, physiological conditions (neutral pH, aqueous solution, body temperature) to form a stable thiazole (B1198619) or thiazoline (B8809763) linkage. nih.govresearchgate.net

By incorporating this compound into a peptide, the benzothiazole moiety can be used as a reactive handle. While the classic reaction involves a cysteine and a CBT, related benzothiazole chemistries can be employed for selective conjugation. The stability and specificity of the resulting bond are critical. For instance, studies comparing different bioorthogonal linkages have shown that the thiazole linkage is highly stable under physiological conditions, even in the presence of biological reducing agents like glutathione, making it superior for applications requiring long-term stability. nih.gov This methodology allows for the precise, covalent attachment of various functional molecules—such as fluorescent dyes, imaging agents, or therapeutic payloads—to specific peptides or proteins in a biological system. acs.org

Table 2: Characteristics of Benzothiazole-Mediated Bioorthogonal Ligation

| Feature | Description |

| Reaction Partners | Typically an N-terminal cysteine and a 2-cyanobenzothiazole (CBT). |

| Reaction Conditions | Mild and biocompatible (e.g., physiological pH and temperature). nih.gov |

| Kinetics | Favorable reaction rates for efficient labeling in biological systems. nih.gov |

| Bond Stability | Forms a highly stable, covalent thiazole/thiazoline linkage. nih.gov |

| Bioorthogonality | Reactants do not cross-react with native functional groups in cells. acs.orgwikipedia.org |

| Note: This table summarizes the key features of the widely studied cysteine-CBT ligation, a primary example of bioorthogonal chemistry involving benzothiazole derivatives. |

Future Directions and Emerging Research Avenues for Fmoc Abu 2 4 2 Bztz Oh Chemistry

Novel Synthetic Strategies for Expanding Structural Diversity

The utility of Fmoc-Abu(2){4-(2-Bztz)}-OH as a building block is directly linked to the accessibility of its analogs. Expanding the structural diversity of this compound is crucial for fine-tuning its properties and exploring a wider range of applications. Future research is likely to focus on novel synthetic strategies that are efficient, versatile, and amenable to creating libraries of related compounds.

Key approaches include the solid-phase synthesis (SPS) of the entire amino acid, which simplifies purification and allows for combinatorial approaches. nih.gov Traditional solution-phase methods for creating the 2-substituted benzothiazole (B30560) core often involve high temperatures and can result in complex product mixtures, making them less suitable for generating diverse libraries. nih.gov In contrast, solid-phase methods, such as the condensation of resin-bound 2-aminobenzenethiol with various Fmoc-protected amino-benzoic acids, offer a more streamlined path to generating analogs. nih.gov

Further diversification can be achieved by exploring different synthetic routes to the benzothiazole ring itself. These methods can be broadly categorized and may be adapted for creating novel precursors to the final amino acid.

Table 1: Synthetic Routes for Benzothiazole Core Diversification

| Synthetic Strategy | Reactants | Conditions/Catalysts | Key Advantages |

|---|---|---|---|

| Condensation with Carboxylic Acids | 2-Aminobenzenethiol + Carboxylic Acid | Polyphosphoric Acid (PPA) at high temperatures or Methanesulfonic acid/Silica (B1680970) gel. nih.govmdpi.com | Access to a wide range of 2-substituted benzothiazoles. |

| Condensation with Aldehydes | 2-Aminobenzenethiol + Aldehyde | Iodine in DMF, Samarium triflate in water, or visible light photocatalysis. organic-chemistry.org | Often proceeds under mild, "green" conditions with high efficiency. mdpi.comorganic-chemistry.org |

| Cyclization of Thioamides | o-Haloanilides or Thioacylbenzanilides | Base-induced or radical cyclization. nih.gov | Provides alternative pathways to substituted benzothiazoles. |

| Three-Component Reactions | o-Iodoanilines + K₂S + DMSO | Metal-free; DMSO acts as carbon source, solvent, and oxidant. organic-chemistry.org | High functional group tolerance and good yields for 2-unsubstituted benzothiazoles. organic-chemistry.org |

By combining these varied synthetic approaches for the heterocyclic core with solid-phase strategies for amino acid construction, researchers can systematically modify both the benzothiazole portion and the amino acid linker of the parent compound, leading to a broad library of derivatives for screening and development.

Integration into Automated Synthesis Platforms

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for automated platforms. molport.combeilstein-journals.org The primary advantage of Fmoc chemistry is the use of mild basic conditions (typically piperidine) for deprotection, which is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains and for cleaving the completed peptide from the resin. activotec.comnih.gov This orthogonality preserves sensitive modifications and complex side chains during synthesis. nih.gov

Once this compound is synthesized, it can be seamlessly integrated as a monomer building block into standard automated SPPS protocols. beilstein-journals.org The process follows a well-established cycle of deprotection, activation, coupling, and washing.

Table 2: Automated SPPS Cycle for Incorporating this compound

| Step | Description | Common Reagents |

|---|---|---|

| 1. Deprotection | The Fmoc group is removed from the N-terminus of the resin-bound peptide chain. | 20% Piperidine (B6355638) in DMF. activotec.com |

| 2. Washing | The resin is washed to remove excess deprotection reagent and the dibenzofulvene-piperidine adduct. | DMF, Isopropanol. |

| 3. Activation & Coupling | The carboxylic acid of this compound is activated and then coupled to the newly freed amine. | Coupling reagents (e.g., HATU, HBTU, DIC) and an additive (e.g., Oxyma, HOBt). nih.gov |

| 4. Washing | The resin is washed again to remove unreacted amino acid and coupling byproducts. | DMF. |

| 5. Repeat Cycle | The cycle is repeated with the next amino acid in the sequence until the peptide is fully assembled. | N/A |

The integration into automated synthesizers accelerates the production of peptides containing the benzothiazole moiety, enabling high-throughput screening of peptide libraries for various applications. molport.com The primary challenge lies not in the automation itself, but in the initial, often multi-step, synthesis of the custom amino acid building block in sufficient quantity and purity for use in the synthesizer.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A significant challenge in SPPS is ensuring that each coupling and deprotection step proceeds to completion, as incomplete reactions can lead to deletion sequences and difficult-to-separate impurities. researchgate.net Real-time, in-situ monitoring of the synthesis process is a key area of development that allows for reaction optimization, reduction of solvent and reagent waste, and higher purity of the final product. acs.orgtandfonline.com Several advanced techniques are applicable to syntheses involving specialized building blocks like this compound.

These process analytical technologies (PAT) provide immediate feedback on reaction kinetics and endpoints, allowing for adjustments to coupling times or the use of double coupling protocols if a particular step, such as the addition of the bulky this compound, is found to be slow. nih.gov

Table 3: Comparison of In Situ Monitoring Techniques for SPPS

| Technique | Principle | Information Gained | Advantages |

|---|---|---|---|

| UV-Vis Spectroscopy | Monitors the concentration of the Fmoc deprotection byproduct (dibenzofulvene-piperidine adduct) in the flow-through from the reactor. activotec.comresearchgate.net | Endpoint of Fmoc deprotection. | Well-established, provides quantitative data on deprotection efficiency. |

| Colorimetric Monitoring | Uses camera technology to track color changes on the resin, often from coupling reagents like HATU that release a colored anion (HOAt). nih.gov | Real-time rate and endpoint of amide bond formation. | Non-contact, adaptable, provides data-rich profiles of coupling kinetics. nih.gov |

| Variable Bed Flow Reactor | Measures changes in the resin bed volume via pressure sensors, which can indicate peptide aggregation, and combines this with UV-Vis monitoring. researchgate.net | On-resin aggregation, deprotection/coupling progress. | Provides direct physical information about the state of the peptidyl-resin. researchgate.net |

| Refractive Index (RI) Monitoring | Measures the refractive index of the solvent flowing through the reactor, which changes based on the concentration of reagents and byproducts. acs.org | Monitors all stages: coupling, deprotection, and washing efficiency. | Universal method that does not rely on chromophores, enabling process greening by optimizing solvent use. acs.org |

Development of Next-Generation Chemical Probes and Functional Materials

The unique combination of a peptide backbone, an Fmoc group, and a benzothiazole moiety makes this compound a highly promising building block for creating advanced functional molecules.

Chemical Probes: The benzothiazole ring system is a component of various fluorescent dyes and imaging agents. mdpi.com Peptides containing this amino acid could be developed as targeted fluorescent probes. For example, if a peptide sequence is known to bind to a specific protein or cell type, the intrinsic fluorescence of the benzothiazole group could be used for imaging and tracking. Furthermore, strategies exist for the direct, on-resin synthesis of more complex fluorophores, such as BODIPY dyes, onto peptides, which could be combined with the benzothiazole unit to create probes with unique photophysical properties. rsc.org

Functional Materials: Fmoc-modified amino acids and short peptides are well-known for their ability to self-assemble into a variety of nanostructures, including hydrogels, nanotubes, and nanofibers. nih.govresearchgate.net This self-assembly is driven by a combination of hydrogen bonding from the peptide backbone and π-π stacking from the aromatic Fmoc group. researchgate.net The presence of the additional aromatic benzothiazole system in this compound would likely enhance these π-π interactions, potentially leading to the formation of more stable or novel materials. These materials have shown potential in applications such as drug delivery, 3D cell culture, and bio-templating for the synthesis of inorganic nanostructures. nih.gov

Table 4: Potential Applications of this compound Derivatives

| Application Area | Description | Rationale |

|---|---|---|

| Targeted Fluorescent Probes | Peptides containing the Bztz amino acid designed to bind to specific biological targets for imaging. | Benzothiazole is a known fluorophore; the peptide provides specificity. mdpi.comrsc.org |

| Self-Assembling Hydrogels | Formation of soft materials for applications like sustained drug release or as scaffolds for tissue engineering. | Enhanced π-π stacking from both Fmoc and Bztz moieties promotes self-assembly. nih.govresearchgate.net |

| Bio-Templating | Using self-assembled nanostructures as templates for the controlled synthesis of nanowires or other inorganic materials. | The ordered structure of the self-assembled peptide provides a scaffold for material deposition. nih.gov |

| Antimicrobial Peptides | Designing peptides that leverage the inherent antimicrobial activity of the benzothiazole core. | Benzothiazole derivatives are known to possess antibacterial and antifungal properties. mdpi.com |

| Enzyme Inhibitors | Creating peptide-based inhibitors where the benzothiazole group interacts with the enzyme's active site. | The benzothiazole scaffold is found in various enzyme inhibitors. mdpi.com |

Compound Name Reference Table

| Abbreviated Name/Identifier | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-2-amino-4-(4-(benzothiazol-2-yl)phenyl)butanoic acid (structure inferred from name) |

| Fmoc-Abu-OH | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| Oxyma | Ethyl cyanohydroxyiminoacetate |

| HOBt | Hydroxybenzotriazole |

| DMF | N,N-Dimethylformamide |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-Abu(2){4-(2-Bztz)}-OH using Fmoc solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is synthesized via Fmoc-SPPS, leveraging the Fmoc group’s alkali-labile protection. Key steps include:

- Coupling : Use coupling reagents like TBCRs (triazine-based coupling reagents) to address steric hindrance from the 4-(2-benzothiazole) [Bztz] side chain .

- Deprotection : Apply 20% piperidine in DMF to remove the Fmoc group after each coupling cycle .

- Cleavage : Use TFA-based cocktails (e.g., TFA:thioanisole:H₂O, 95:3:2) to cleave the peptide-resin bond while preserving the Bztz moiety .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How is this compound characterized to confirm structural integrity?

- Analytical Workflow :

- LC-MS : Validate molecular weight (e.g., observed [M+H]⁺ vs. theoretical) and monitor side reactions (e.g., oxidation of Bztz) .

- NMR : ¹H/¹³C NMR confirms regioselective incorporation of the Bztz group (e.g., aromatic protons at δ 7.5–8.5 ppm) .